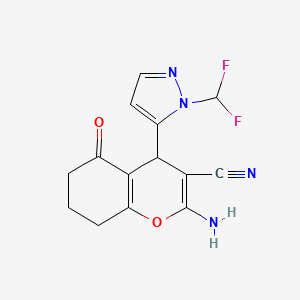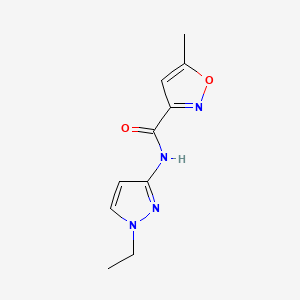![molecular formula C23H16FN5O2 B10915873 6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915873.png)
6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a fluorophenyl group, a pyrazole moiety, and an isoxazolo[5,4-b]pyridine core. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole derivative, followed by the formation of the isoxazolo[5,4-b]pyridine ring system through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of advanced catalysts can enhance reaction efficiency and reduce production costs . Additionally, industrial methods may incorporate environmentally friendly procedures to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups often display enhanced stability and binding affinity in biological systems.
Uniqueness
6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C23H16FN5O2 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(4-pyrazol-1-ylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H16FN5O2/c1-14-21-19(13-20(27-23(21)31-28-14)15-3-5-16(24)6-4-15)22(30)26-17-7-9-18(10-8-17)29-12-2-11-25-29/h2-13H,1H3,(H,26,30) |
InChI Key |
UWILOAPPMSGHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)N5C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide](/img/structure/B10915804.png)

![(2E)-2-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}-3-ethoxybenzylidene)hydrazinecarboxamide](/img/structure/B10915810.png)
![4-hydroxy-5-{(2E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoyl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10915816.png)

![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-{1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10915839.png)
![5-[4-(Propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10915848.png)

![(2Z)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10915854.png)
![3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10915856.png)
![3-Chloro-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10915861.png)
![1-(Butan-2-yl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10915866.png)

